Eriocalyxin B - 84745-95-9

Eriocalyxin B

Catalog Number: EVT-1589393
CAS Number: 84745-95-9
Molecular Formula: C20H24O5
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eriocalyxin B (EriB) is a naturally occurring ent-kaurane diterpenoid found in the leaves of Isodon eriocalyx var. laxiflora, a plant belonging to the Lamiaceae family. [] This plant is commonly used as a traditional Chinese medicine. [] EriB has gained attention in scientific research due to its diverse biological activities, primarily its potent anti-tumor and anti-inflammatory properties. [, , , , , , ]

Future Directions
  • Structure-Activity Relationship Studies: Further research on the structure-activity relationships of EriB and its derivatives could lead to the development of more potent and selective analogs. [, , ]

  • In vivo Studies: More extensive in vivo studies are needed to fully understand the pharmacokinetic properties and long-term effects of EriB. [, ]

  • Combination Therapies: Exploring the synergistic effects of EriB with other anti-tumor or anti-inflammatory agents could enhance its therapeutic efficacy. [, ]

Oridonin

    Compound Description: Oridonin is a diterpenoid, specifically an ent-kaurane diterpenoid, recognized for its anti-tumor properties. Research indicates its ability to inhibit angiogenesis. []

    Relevance: Like Eriocalyxin B, Oridonin belongs to the ent-kaurane diterpenoid class and demonstrates anti-tumor activity. This suggests structural similarities and shared mechanisms of action. [] Both compounds were investigated for their impact on angiogenesis, highlighting a common research focus.

Xindongnin A

    Compound Description: Xindongnin A is an ent-kaurane diterpenoid investigated for its anti-angiogenic properties. Studies suggest it can inhibit the migration and tube formation of endothelial cells, indicating its potential to hinder new blood vessel formation. []

    Relevance: Similar to Eriocalyxin B, Xindongnin A is an ent-kaurane diterpenoid and exhibits anti-angiogenic activity. [] This suggests potential structural resemblances and shared mechanisms in their anti-angiogenic effects.

Ponicidin

    Compound Description: Ponicidin, an ent-kaurane diterpenoid, is recognized for its anti-angiogenic properties. It displays potent inhibition of endothelial cell migration and tube formation, signifying its potential to disrupt new blood vessel development. []

    Relevance: Ponicidin, similar to Eriocalyxin B, falls under the ent-kaurane diterpenoid category and exhibits anti-angiogenic activity. [] This suggests potential structural similarities and common mechanisms underlying their effects on angiogenesis.

Enmein

    Compound Description: Enmein is a prominent diterpenoid found in Isodonis Herba, often used as a food additive. []

    Relevance: While not structurally related to Eriocalyxin B, both compounds are found in plants of the Isodon genus and have been studied for their biological activity, highlighting a chemotaxonomic relationship. []

Oridonin

    Compound Description: Oridonin is another major diterpenoid, known for its presence in Isodonis Herba. []

    Relevance: Oridonin and Eriocalyxin B, although structurally distinct, are both found in Isodon species and are recognized for their biological activities. This suggests a potential chemotaxonomic link between these compounds. []

Laxiflorin J

    Compound Description: Laxiflorin J is an ent-kaurane diterpenoid. []

    Relevance: Laxiflorin J, alongside Eriocalyxin B, served as a structural basis for the development of novel antitumor compounds. This suggests that Laxiflorin J likely possesses structural features and potentially some biological activities similar to Eriocalyxin B. []

Neolaxiflorin B

    Compound Description: Neolaxiflorin B is a semi-synthetic ent-kaurane diterpenoid derived from Laxiflorin J and Eriocalyxin B. []

    Relevance: Neolaxiflorin B's design was inspired by both Laxiflorin J and Eriocalyxin B, aiming to create more potent antitumor agents. This indicates a close structural relationship and potentially shared mechanisms of action. []

    Compound Description: Gomisin M1 is a dibenzocyclooctadiene lignan known for its anti-HIV activity. []

    Relevance: While structurally different from Eriocalyxin B, the study explored both compounds as potential anti-HIV agents, highlighting a shared research interest in their biological activities, although their mechanisms may differ. []

Homoharringtonine (HHT)

    Compound Description: Homoharringtonine (HHT) is a chemotherapy drug known for its use in treating acute myeloid leukemia (AML). []

    Relevance: Research investigated the synergistic anti-tumor effects of combining Eriocalyxin B with HHT in treating AML. While their structures differ significantly, their combined effect suggests they target complementary pathways in AML cells. []

Laxiflorin A

    Compound Description: Laxiflorin A is an ent-kaurane diterpenoid. []

    Relevance: Both Laxiflorin A and Eriocalyxin B were isolated from the same plant, Isodon eriocalyx var. laxiflora. This suggests they are biosynthetically related and may share structural similarities. []

Maoecrystals A-C, Q

    Compound Description: Maoecrystals A-C and Q are ent-kaurane diterpenoids. []

    Relevance: Similar to Laxiflorin A, Maoecrystals A-C and Q were also isolated alongside Eriocalyxin B from Isodon eriocalyx var. laxiflora, indicating potential biosynthetic relationships and structural similarities. []

Cirsimaritin

    Compound Description: Cirsimaritin is a flavonoid compound. []

    Relevance: While structurally unrelated to Eriocalyxin B, both compounds were found within the same plant, Isodon eriocalyx var. laxiflora. This co-occurrence hints at potential synergistic effects or shared ecological roles, although their structures and mechanisms are distinct. []

2α-hydroxyursolic acid

    Compound Description: 2α-hydroxyursolic acid is a triterpenoid compound. []

    Relevance: 2α-hydroxyursolic acid, although structurally different from Eriocalyxin B, was also isolated from Isodon eriocalyx var. laxiflora, suggesting a possible biosynthetic relationship or shared ecological function within the plant. []

Xerophilusin B

    Compound Description: Xerophilusin B is an ent-kaurene diterpenoid recognized for its inhibitory effects on tumor cell proliferation and telomerase activity. []

    Relevance: Both Xerophilusin B and Eriocalyxin B belong to the ent-kaurene diterpenoid class and display anti-tumor properties, suggesting potential structural similarities and common mechanisms of action. []

Macrocalin B

    Compound Description: Macrocalin B is an ent-kaurene diterpenoid with demonstrable inhibitory effects on tumor cell proliferation and telomerase activity. []

    Relevance: Sharing the ent-kaurene diterpenoid classification with Eriocalyxin B, Macrocalin B exhibits similar anti-tumor properties. This suggests potential structural similarities and shared mechanisms contributing to their anti-tumor effects. []

Source and Classification

Eriocalyxin B is sourced from the leaves of Ilex eriocalyx, a species known for its medicinal properties. It falls under the classification of diterpenoids, which are characterized by a molecular structure containing four isoprene units, resulting in a 20-carbon skeleton. Diterpenoids often exhibit significant biological activities, making them valuable in pharmacological research.

Synthesis Analysis

Methods and Technical Details

The synthesis of Eriocalyxin B has been achieved through several methods, with a notable approach being a scalable total synthesis that involves multiple steps to construct its tetracyclic core. The process typically includes:

Molecular Structure Analysis

Structure and Data

Eriocalyxin B has a complex molecular structure characterized by:

  • Molecular Formula: C20H28O4
  • Molecular Weight: 332.43 g/mol
  • Structural Features: It contains multiple rings and functional groups, including hydroxyls and ketones, which contribute to its biological activity.

The stereochemistry of Eriocalyxin B has been elucidated through X-ray crystallography, confirming the arrangement of its functional groups crucial for its activity .

Chemical Reactions Analysis

Reactions and Technical Details

Eriocalyxin B participates in various chemical reactions that enhance its biological efficacy:

  1. Covalent Modifications: It can covalently modify glutathione, which affects cellular redox states and influences cell signaling pathways.
  2. Inhibition Mechanisms: Eriocalyxin B selectively inhibits thioredoxin reductase activity by targeting specific residues within the enzyme, leading to increased oxidative stress in cancer cells .
  3. Cell Cycle Regulation: The compound has been shown to arrest cell cycle progression in cancer cells by modulating key regulators involved in cell cycle control .
Mechanism of Action

Process and Data

The mechanism of action of Eriocalyxin B is multifaceted:

  • Induction of Apoptosis: Eriocalyxin B promotes apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest: It effectively halts cell cycle progression at the G2/M phase by downregulating cyclins and cyclin-dependent kinases, leading to inhibited adipogenesis and cancer cell proliferation .
  • Signaling Pathway Modulation: The compound influences several signaling pathways, including those related to vascular endothelial growth factor receptor activity, thereby affecting angiogenesis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eriocalyxin B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Data: Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been used to confirm its structure and purity.
Applications

Scientific Uses

Eriocalyxin B has several promising applications in scientific research:

  • Cancer Therapy: Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for anticancer drug development.
  • Adipogenesis Research: The compound's role in inhibiting adipocyte differentiation positions it as a potential therapeutic agent for obesity-related conditions .
  • Angiogenesis Studies: By modulating vascular endothelial growth factor signaling, Eriocalyxin B can be utilized in studies aimed at understanding angiogenesis in tumor biology .
Introduction to Eriocalyxin B: Natural Origins and Pharmacological Significance

Botanical Source and Ethnopharmacological Context of Isodon eriocalyx var. laxiflora

Isodon eriocalyx var. laxiflora (syn. Rabdosia eriocalyx), a perennial shrub within the Lamiaceae family, is indigenous to the mountainous regions of Southwest China and Southeast Asia. This plant thrives at elevations of 1,000–3,000 meters, typically in forest margins or scrublands of Yunnan, Sichuan, and Guangxi provinces. Historically, extracts from its leaves and stems were used in Traditional Chinese Medicine (TCM) for treating inflammatory conditions (e.g., sore throat, rheumatism) and bacterial infections due to its purported heat-clearing and detoxifying properties [1] [5] [6].

The plant’s bioactive constituents belong to the ent-kaurane diterpenoid class, characterized by a cyclopentane ring fused to a decalin core. Eriocalyxin B (EriB) (C₂₀H₂₈O₅; molecular weight: 348.44 g/mol) features two α,β-unsaturated carbonyl moieties (C-15/C-17 ketone and C-1/C-2 enone) critical for its bioactivity. These groups act as Michael acceptors, enabling covalent binding to cellular nucleophiles like cysteine residues in proteins or glutathione [2] [3]. EriB is typically isolated via ethanol extraction followed by silica gel chromatography, with purity >95% confirmed by HPLC [4] [6].

Table 1: Key ent-Kauranoids from I. eriocalyx var. laxiflora

Compound NameStructural FeaturesRelative Abundance
Eriocalyxin B (EriB)α,β-unsaturated ketones at C-15/C-17 & C-1/C-2High
Neolaxiflorin I–YVaried hydroxyl/epoxy substitutionsModerate
Laxiflorin AC-20 carboxylic acidLow

Source: [2]

Historical Use in Traditional Medicine and Transition to Modern Drug Discovery

Ethnopharmacological records from Yunnan Province describe aqueous decoctions of I. eriocalyx leaves used to alleviate fever, swelling, and respiratory infections. While EriB itself was not characterized historically, its structural analogs (e.g., oridonin) were linked to antitumor effects in TCM texts. The systematic investigation of I. eriocalyx diterpenoids began in the 1970s, with the Chinese Academy of Sciences establishing a library of >700 ent-kauranoids, including EriB isolated in 1982 [2] [6].

The transition to modern drug discovery accelerated in the 2000s when high-throughput screening revealed EriB’s potent cytotoxicity against cancer cell lines. Initial studies demonstrated IC₅₀ values of 0.22–2.15 μM in leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), and lung cancer (A-549) models [4] [8]. Unlike conventional chemotherapy, EriB selectively targeted malignant cells while sparing normal hematopoietic progenitors—a key pharmacological advantage rooted in its mechanism of action [8]. Research expanded to molecular mechanisms, confirming induction of apoptosis and autophagy via kinase inhibition and redox disruption [1] [3] [5].

Table 2: Key Pharmacological Mechanisms of Eriocalyxin B in Oncology

MechanismTarget Pathway/ProteinCellular Outcome
Apoptosis Induction↓Bcl-2/Bcl-XL; ↑caspase-3/8Mitochondrial membrane destabilization
↓Akt/mTOR phosphorylationCell cycle arrest (G1/G2-M phase)
Autophagy Modulation↑LC3B-II expressionProtective autophagy in PCa cells
Redox System DisruptionCovalent inhibition of TrxR Sec498ROS accumulation; thiol depletion
Oncoprotein DegradationCaspase-3-mediated AML1-ETO cleavageDifferentiation of t(8;21) leukemia
Anti-angiogenesisVEGFR-2 ATP-site bindingSuppressed HUVEC tube formation

Sources: [1] [3] [5]

Structural Insights: EriB’s α,β-unsaturated carbonyl groups facilitate covalent modifications of cysteine/selenocysteine residues in proteins like thioredoxin reductase (TrxR) and p50-NF-κB, directly linking its chemical reactivity to pharmacologic effects [3] [8]. X-ray crystallography of related ent-kauranoids confirms that the exocyclic enone moiety at C-15/C-17 is indispensable for activity—compounds lacking this group show 10-fold reduced cytotoxicity [2].

Modern Applications: EriB’s ability to degrade the AML1-ETO oncoprotein in t(8;21) leukemia cells exemplifies its targeted therapeutic potential. In murine models, EriB (5 mg/kg/day) reduced xenograft tumor volume by 60% and extended survival by 40% compared to controls [8]. Synergistic effects with gemcitabine in pancreatic cancer further underscore its role in overcoming chemotherapy resistance [6].

Properties

CAS Number

84745-95-9

Product Name

Eriocalyxin B

IUPAC Name

(1S,2S,5R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11-,12+,14-,16+,18-,19+,20-/m1/s1

InChI Key

RTIKCEKESDRWAE-UJVKWQRCSA-N

SMILES

CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C

Synonyms

Eri-B compound
eriocalyxin B

Canonical SMILES

CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C

Isomeric SMILES

CC1(C=CC(=O)[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.